Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine
Brand Name: Vulcanchem
CAS No.: 55496-62-3
VCID: VC7116765
InChI: InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2
SMILES: CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O
Molecular Formula: C9H16N2O5S
Molecular Weight: 264.3

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine

CAS No.: 55496-62-3

Cat. No.: VC7116765

Molecular Formula: C9H16N2O5S

Molecular Weight: 264.3

* For research use only. Not for human or veterinary use.

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine - 55496-62-3

Specification

CAS No. 55496-62-3
Molecular Formula C9H16N2O5S
Molecular Weight 264.3
IUPAC Name N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid;hydrate
Standard InChI InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2
Standard InChI Key HWUPLIKXDLLODR-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O

Introduction

Chemical Identity and Structural Properties

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine possesses the molecular formula C₇H₁₂N₂S and a molecular weight of 156.249 g/mol . Key physicochemical parameters include an exact mass of 156.072 g/mol, a polar surface area (PSA) of 53.16 Ų, and a calculated LogP (octanol-water partition coefficient) of 1.604, indicating moderate lipophilicity . The compound’s structure features:

  • A 4-methylthiazole core (positions 4 and 5) providing aromaticity and electron-rich regions.

  • An ethylamine side chain at the thiazole’s 5-position, with a methyl group substituent on the amine nitrogen.

The thiazole ring’s sulfur atom contributes to hydrogen bonding and π-π stacking interactions, while the methyl groups enhance steric bulk and metabolic stability .

Synthetic Approaches and Analytical Characterization

While no explicit synthesis for Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine is documented in the literature, analogous thiazole-ethylamine derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas or thioamides.

  • Nucleophilic Substitution: Reaction of 5-bromo-4-methylthiazole with methylamine-containing nucleophiles.

For example, structurally related compounds such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles are synthesized using 3-(dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)acrylonitrile intermediates . Purification often involves recrystallization or reverse-phase HPLC, with characterization via:

  • ¹H/¹³C NMR: Distinct signals for thiazole protons (δ 8.8–9.3 ppm) and methyl groups (δ 2.3–2.9 ppm) .

  • High-Resolution Mass Spectrometry (HR-MS): Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 156.072) .

Pharmacological Relevance and Mechanism of Action

Although direct studies on Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine are scarce, its structural analogs exhibit potent inhibition of CDK9/cyclin T, a kinase critical for transcriptional elongation in cancer cells . Key findings from related compounds include:

CompoundCDK9 IC₅₀ (nM)Selectivity vs. CDK2Reference
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile (12c)3.2>100-fold
N-Methyl-2-(4-methylthiazol-5-yl)ethanamine derivativesNot testedN/A

Mechanistically, these inhibitors bind to the ATP-binding pocket of CDK9, stabilizing the kinase in an inactive conformation . The thiazole ring’s sulfur atom forms a critical hydrogen bond with the kinase’s hinge region, while the ethylamine side chain modulates solubility and membrane permeability .

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethylamine side chain to optimize CDK9 affinity and pharmacokinetics.

  • Proteolysis-Targeting Chimeras (PROTACs): Conjugation of the compound to E3 ligase ligands to degrade CDK9 selectively.

  • Combination Therapies: Co-administration with BH3 mimetics (e.g., venetoclax) to enhance apoptosis in resistant cancers.

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